Cas no 2627-52-3 (Pyrimidine, 2-(methylthio)-4-phenyl-6-(trifluoromethyl)-)

2-(Methylthio)-4-phenyl-6-(trifluoromethyl)pyrimidine is a substituted pyrimidine derivative characterized by its trifluoromethyl and phenyl functional groups, which enhance its reactivity and potential applications in agrochemical and pharmaceutical synthesis. The methylthio group at the 2-position contributes to its versatility as an intermediate in heterocyclic chemistry. Its trifluoromethyl moiety imparts electron-withdrawing properties, improving stability and bioactivity. This compound is particularly valuable in the development of crop protection agents and bioactive molecules due to its structural specificity. High purity and well-defined synthetic pathways ensure consistent performance in research and industrial applications. Its robust chemical profile makes it a reliable building block for advanced organic synthesis.
Pyrimidine, 2-(methylthio)-4-phenyl-6-(trifluoromethyl)- structure
2627-52-3 structure
Product Name:Pyrimidine, 2-(methylthio)-4-phenyl-6-(trifluoromethyl)-
CAS No:2627-52-3
MF:C12H9F3N2S
MW:270.273471593857
CID:2838343
PubChem ID:10707139
Update Time:2025-11-06

Pyrimidine, 2-(methylthio)-4-phenyl-6-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 2627-52-3
    • STL289445
    • AKOS000408465
    • DTXSID70443824
    • PQTKAEIVSMJYCD-UHFFFAOYSA-N
    • 2-(Methylthio)-4-phenyl-6-(trifluoromethyl)pyrimidine
    • Pyrimidine, 2-(methylthio)-4-phenyl-6-(trifluoromethyl)-
    • 2-(methylsulfanyl)-4-phenyl-6-(trifluoromethyl)pyrimidine
    • Inchi: 1S/C12H9F3N2S/c1-18-11-16-9(8-5-3-2-4-6-8)7-10(17-11)12(13,14)15/h2-7H,1H3
    • InChI Key: PQTKAEIVSMJYCD-UHFFFAOYSA-N
    • SMILES: S(C)C1=NC(C(F)(F)F)=CC(C2C=CC=CC=2)=N1

Computed Properties

  • Exact Mass: 270.04385396Da
  • Monoisotopic Mass: 270.04385396Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 51.1Ų

Pyrimidine, 2-(methylthio)-4-phenyl-6-(trifluoromethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A089006758-1g
2-(Methylthio)-4-phenyl-6-(trifluoromethyl)pyrimidine
2627-52-3 95%
1g
$618.00 2023-09-02

Additional information on Pyrimidine, 2-(methylthio)-4-phenyl-6-(trifluoromethyl)-

Introduction to 2-(Methylthio)-4-Phenyl-6-(Trifluoromethyl)pyrimidine (CAS No. 2627-52-3)

2-(Methylthio)-4-phenyl-6-(trifluoromethyl)pyrimidine (CAS No. 2627-52-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as methylthio phenyl trifluoromethyl pyrimidine, is characterized by its unique structural features, which include a pyrimidine core, a methylthio group, a phenyl ring, and a trifluoromethyl moiety. These functional groups contribute to its diverse chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The pyrimidine core of this compound is a fundamental building block in nucleic acids and numerous bioactive molecules. The presence of the methylthio group imparts sulfur-containing functionalities that can enhance the compound's reactivity and biological activity. The phenyl ring provides aromatic stability and can influence the compound's solubility and lipophilicity. Lastly, the trifluoromethyl group is known for its strong electron-withdrawing effect, which can significantly impact the compound's electronic properties and metabolic stability.

Recent studies have highlighted the potential of 2-(methylthio)-4-phenyl-6-(trifluoromethyl)pyrimidine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The unique combination of functional groups in this molecule allows it to interact effectively with viral enzymes, thereby inhibiting viral replication.

In addition to its antiviral properties, 2-(methylthio)-4-phenyl-6-(trifluoromethyl)pyrimidine has also been investigated for its anticancer potential. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer.

The synthetic accessibility of 2-(methylthio)-4-phenyl-6-(trifluoromethyl)pyrimidine has further contributed to its appeal in pharmaceutical research. Various synthetic routes have been developed to efficiently produce this compound, including multistep reactions involving nucleophilic substitution, coupling reactions, and cyclization steps. These synthetic methods not only ensure high yields but also allow for the introduction of additional functional groups, enabling the exploration of structure-activity relationships (SAR) studies.

Moreover, the pharmacokinetic properties of 2-(methylthio)-4-phenyl-6-(trifluoromethyl)pyrimidine have been extensively studied to optimize its therapeutic potential. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, excretion (ADME) profiles, making it suitable for both oral and parenteral administration. Its metabolic stability and low toxicity further enhance its suitability as a drug candidate.

In conclusion, 2-(methylthio)-4-phenyl-6-(trifluoromethyl)pyrimidine (CAS No. 2627-52-3) represents a promising lead compound in the development of novel therapeutics. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies continue to explore its potential applications and optimize its properties for clinical use.

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